3-Methoxyphthalid

Übersicht

Beschreibung

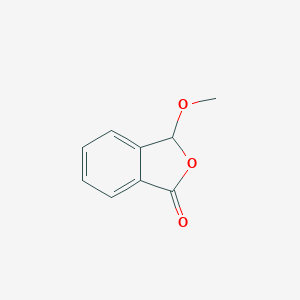

3-Methoxyphthalide: is an organic compound with the molecular formula C9H8O3 . It is a derivative of phthalide, characterized by the presence of a methoxy group at the third position of the phthalide ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Methoxyphthalide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, 3-methoxyphthalide is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a model compound for studying the biological effects of phthalide derivatives.

Medicine: 3-Methoxyphthalide and its derivatives are investigated for their potential therapeutic applications. They are explored for their anti-inflammatory, antioxidant, and neuroprotective properties, making them candidates for drug development.

Industry: In the industrial sector, 3-methoxyphthalide is used in the production of specialty chemicals and as a precursor for the synthesis of dyes, fragrances, and other fine chemicals.

Wirkmechanismus

3-Methoxyphthalide, also known as 3-Methoxy-1(3H)-isobenzofuranone, is a compound with fascinating biological activity . This article will delve into the various aspects of its mechanism of action.

Mode of Action

One study suggests that 3-Methoxyphthalide might interact with photosynthetic electron transport . It induces light- and O2-dependent lipid peroxidation and chlorophyll bleaching in the green alga Scenedesmus obliquus . These effects are inhibited by dcmu, an inhibitor of photosynthetic electron transport .

Biochemical Pathways

3-Methoxyphthalide is a vital molecule in the development of important biologically active natural products . It plays a significant role in the synthesis of racemic and chiral 3-substituted phthalides, which are essential for the development of phthalide-based or similar molecular architecture .

Result of Action

The result of 3-Methoxyphthalide’s action is the induction of light- and O2-dependent lipid peroxidation and chlorophyll bleaching in the green alga Scenedesmus obliquus . These effects are inhibited by dcmu .

Action Environment

The action of 3-Methoxyphthalide seems to be influenced by environmental factors such as light and oxygen concentration .

Biochemische Analyse

Cellular Effects

It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 3-Methoxyphthalide at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Reduction of 3-Methoxyphthalic Anhydride:

Starting Material: 3-Methoxyphthalic anhydride

Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

Conditions: The reaction is typically carried out in anhydrous tetrahydrofuran (THF) or diethyl ether at low temperatures.

Procedure: The reducing agent is added slowly to a solution of 3-methoxyphthalic anhydride in the solvent, and the mixture is stirred until the reaction is complete. The product is then isolated by standard workup procedures.

-

Cyclization of 3-Methoxybenzyl Alcohol:

Starting Material: 3-Methoxybenzyl alcohol

Reagents: Acid catalysts such as sulfuric acid (H2SO4) or polyphosphoric acid (PPA)

Conditions: The reaction is conducted under reflux conditions.

Procedure: The 3-methoxybenzyl alcohol is heated with the acid catalyst, leading to cyclization and formation of 3-methoxyphthalide.

Industrial Production Methods:

Industrial production of 3-methoxyphthalide often involves the reduction of 3-methoxyphthalic anhydride due to its high yield and efficiency. The process is scaled up using large reactors and optimized conditions to ensure consistent quality and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions:

-

Oxidation:

Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

Products: Oxidation of 3-methoxyphthalide can lead to the formation of 3-methoxyphthalic acid.

-

Reduction:

Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Conditions: Anhydrous conditions in solvents like THF or diethyl ether.

Products: Reduction of 3-methoxyphthalide can yield 3-methoxyphthalide alcohol.

-

Substitution:

Reagents: Halogenating agents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2)

Conditions: Carried out in inert solvents like dichloromethane (DCM) or chloroform.

Products: Substitution reactions can introduce halogen atoms into the phthalide ring, forming compounds like 3-bromo-3-methoxyphthalide.

Vergleich Mit ähnlichen Verbindungen

-

3-Hydroxyphthalide:

- Similar structure with a hydroxyl group instead of a methoxy group.

- Exhibits similar chemical reactivity but different biological activities.

-

3-Methylphthalide:

- Contains a methyl group instead of a methoxy group.

- Shows different physical and chemical properties due to the absence of the oxygen atom in the substituent.

-

Phthalide:

- The parent compound without any substituents.

- Serves as a reference compound for comparing the effects of various substituents on the phthalide ring.

Uniqueness of 3-Methoxyphthalide: 3-Methoxyphthalide is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activities. The methoxy group enhances its solubility in organic solvents and may contribute to its specific interactions with biological targets.

Biologische Aktivität

3-Methoxyphthalide is a member of the phthalide family, which includes various bioactive compounds primarily derived from plants in the Apiaceae family. This article provides a comprehensive overview of the biological activities associated with 3-methoxyphthalide, including its pharmacological properties, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

3-Methoxyphthalide, with the chemical formula C10H10O3, features a methoxy group (-OCH3) attached to a phthalide structure. This modification influences its biological activity and solubility characteristics. The compound has been identified for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.

1. Antimicrobial Properties

Research has demonstrated that 3-methoxyphthalide exhibits significant antimicrobial activity. In studies evaluating various phthalides against clinical strains of Candida albicans, 3-methoxyphthalide showed promising results with a minimum inhibitory concentration (MIC) lower than 50 µg/mL . This suggests its potential as an antifungal agent.

2. Neuroprotective Effects

Phthalides have been recognized for their neuroprotective properties. In particular, studies indicate that 3-methoxyphthalide may help mitigate oxidative stress and inflammation in neuronal cells. These effects are crucial in conditions such as ischemic stroke and neurodegenerative diseases .

3. Anti-inflammatory Activity

The compound has been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This activity may contribute to its therapeutic potential in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of 3-methoxyphthalide can be achieved through various methods, including chemical synthesis and biotransformation techniques using microbial systems. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and purity, making it more accessible for research and therapeutic applications .

| Synthesis Method | Description | Yield |

|---|---|---|

| Chemical Synthesis | Traditional organic synthesis methods utilizing phthalic anhydride derivatives | Variable |

| Microbial Biotransformation | Using fungi such as Aspergillus candidus to convert precursors into 3-methoxyphthalide | Up to 97% |

Case Studies

Several case studies highlight the efficacy of 3-methoxyphthalide in various applications:

- Neuroprotection in Ischemic Stroke : A study demonstrated that administration of 3-methoxyphthalide significantly reduced neuronal damage and improved functional recovery in animal models of ischemic stroke .

- Antifungal Activity : In vitro tests showed that 3-methoxyphthalide effectively inhibited the growth of Candida species, suggesting its potential as a therapeutic agent against fungal infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-methoxyphthalide is essential for optimizing its biological activity. Modifications to the methoxy group or phthalide core can significantly affect its potency and selectivity against specific biological targets. Ongoing research aims to elucidate these relationships further to develop more effective derivatives.

Eigenschaften

IUPAC Name |

3-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-9-7-5-3-2-4-6(7)8(10)12-9/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIJJGAFRGJQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875863 | |

| Record name | 1(3H)-ISOBENZOFURANONE-3-METHOXYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4122-57-0 | |

| Record name | 3-Methoxyphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-benzofuran-1(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4122-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(3H)-ISOBENZOFURANONE-3-METHOXYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxyphthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.